molecular formula HN- B1238359 Azanidyl

Azanidyl

Cat. No.: B1238359
M. Wt: 15.015 g/mol
InChI Key: NUENPMRHRIHXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azanidyl (NH⁻) is a nitrogen-centered anion derived from the deprotonation of ammonia (NH₃). According to IUPAC nomenclature, it is formally named "this compound" and classified as a radical ion with a single negative charge . It is a strong base, capable of abstracting protons in organic and inorganic reactions. This compound plays a critical role in coordination chemistry, forming complexes with transition metals (e.g., molybdenum in [Mo(C₁₁H₁₃N₃OS)O₂(C₂H₆OS)]) , and serves as a building block in pharmaceuticals such as sulfonamide derivatives .

Properties

Molecular Formula

HN-

Molecular Weight

15.015 g/mol

IUPAC Name

nitrogen(1-) monohydride

InChI

InChI=1S/HN/h1H/q-1

InChI Key

NUENPMRHRIHXSZ-UHFFFAOYSA-N

Canonical SMILES

[NH-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key differences between azanidyl and related nitrogen-containing species:

Compound Molecular Formula Molecular Weight (g/mol) Structure Key Properties
This compound (NH⁻) NH⁻ 15.01 Linear, sp³ hybridized Strong base (pKa ~35), reacts violently with water, forms metal complexes .
Azanide (H₂N⁻) H₂N⁻ 16.02 Trigonal planar Even stronger base than NH⁻, used in deprotonation reactions .
Amidyl (NH⁻) NH⁻ 15.01 Similar to this compound Often used interchangeably with this compound but context-dependent .
Sulfadiazine Ag C₁₀H₉N₄O₂SAg 357.14 Sulfonamide-azanidyl Antimicrobial; this compound group stabilizes the sulfonamide moiety .

Key Observations :

  • This compound and azanide differ in protonation state, with azanide (H₂N⁻) being more basic due to increased electron density.
  • Amidyllithium (LiNH), a derivative of this compound, is widely used in organometallic synthesis but is less stable than its sulfonamide counterparts .
Coordination Chemistry

This compound forms stable complexes with metals, as seen in molybdenum-based catalysts . In contrast, sulfonamide-azanidyl derivatives (e.g., silver sulfadiazine) exhibit reduced reactivity due to electron-withdrawing sulfonyl groups, making them suitable for topical antimicrobial applications .

Pharmaceutical Utility
  • Sulfamethoxazole Sodium : Contains a sulfonamide-azanidyl group (C₁₀H₁₀N₃NaO₃S), acting as a dihydropteroate synthase inhibitor in antibiotics .
  • Tipranavir Disodium : Features an this compound-sulfonyl moiety (C₃₁H₃₁F₃N₂Na₂O₅S) for HIV protease inhibition .
  • Silver Sulfadiazine: Utilizes this compound to enhance stability and antimicrobial efficacy against Pseudomonas aeruginosa .

Comparison with Aziridines :
While this compound is a standalone ion, aziridines (three-membered rings with two carbons and one nitrogen) exhibit ring-strain-driven reactivity, enabling cycloaddition reactions (e.g., [3+3]-cycloaddition with α-diazocarbonyl compounds) . This compound lacks this strain but offers superior nucleophilicity.

Research Findings

  • Crystal Packing : this compound-containing compounds like N-(6-methylpyridin-2-yl)mesitylenesulfonamide exhibit solvent-dependent dimorphism, influencing their pharmaceutical crystallinity .
  • Biological Activity : Sulfonamide-azanidyl derivatives show broad-spectrum antibacterial activity, whereas simple this compound ions are too reactive for direct therapeutic use .

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